5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

Cross-coupling Sonogashira reaction Synthetic chemistry

Kinase inhibitor library synthesis often suffers from poor yields or harsh conditions when using bromo- or chloro-7-azaindoles. This 5-iodo derivative solves that pain point. - **Faster kinetics:** Weaker C-I bond enables rapid oxidative addition to Pd(0) at lower temperatures. - **Higher chemoselectivity:** Ideal for late-stage diversification of sensitive intermediates. - **Flow-ready:** Enables sub-3 min Sonogashira couplings under mild, copper-free conditions. - **Purity:** ≥98% (HPLC), suitable as an analytical reference standard.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 1234615-88-3
Cat. No. B3320376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
CAS1234615-88-3
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C=O)I
InChIInChI=1S/C8H5IN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
InChIKeyHLQWQIZDLGNXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: High-Reactivity Building Block for Cross-Coupling and Kinase Inhibitors


5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (CAS 1234615-88-3) is a heterocyclic organic compound belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. It features a fused pyrrole-pyridine bicyclic core, with a reactive iodine atom at the 5-position of the pyridine ring and an aldehyde functional group at the 3-position of the pyrrole ring . The compound has a molecular weight of 272.04 g/mol (C8H5IN2O) . The 7-azaindole scaffold serves as a privileged structure in medicinal chemistry due to its ability to mimic the purine ring system of ATP, enabling potent interactions with the ATP-binding pockets of numerous kinases [1]. This compound is primarily utilized as a versatile synthetic intermediate, where the iodine substituent facilitates selective palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Heck couplings, enabling the rapid construction of diverse compound libraries for drug discovery [1][2].

Core Reactivity Cross-coupling (Sonogashira, Suzuki, Heck) & SNAr reactions
Research Context Kinase inhibitor pharmacophore & compound library synthesis
Selection Logic Lower C-I bond dissociation energy supports mild reaction conditions

Why 5-Iodo Outperforms Bromo/Chloro Analogs in Cross-Coupling


Generic substitution of 5-halo-7-azaindole-3-carbaldehydes is not feasible due to the profound influence of the halogen atom on cross-coupling reaction kinetics and chemoselectivity. The carbon-iodine (C-I) bond is significantly weaker and more readily oxidatively added to palladium(0) catalysts compared to the corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds [1][2]. This fundamental difference in bond dissociation energy translates directly to practical synthetic outcomes: iodoarenes enable faster reaction rates under milder conditions (lower temperatures, shorter reaction times), often achieving higher yields and superior functional group tolerance [1][3]. In complex, multi-step syntheses of kinase inhibitors—where this scaffold is frequently employed—the use of a less reactive bromo- or chloro-analog can necessitate harsher conditions (elevated temperatures, stronger bases) that may compromise sensitive functionalities elsewhere in the molecule, lead to lower overall yields, or result in incomplete conversion [1][2]. Therefore, for research programs prioritizing efficient library synthesis or process-scale route development where cross-coupling is a key step, the iodo-derivative offers a distinct and quantifiable advantage over its bromo and chloro counterparts.

Target: Iodo

Weaker C-I bond (~209 kJ/mol) supports faster oxidative addition with Pd(0) and mild reaction conditions.

Substitutes: Bromo / Chloro

Stronger C-Br/C-Cl bonds may require harsher conditions, potentially reducing functional group tolerance and reaction throughput.

Reactivity Evidence: 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde


Sonogashira Coupling: Iodo vs Bromo Reactivity

The 5-iodo substituent provides a superior leaving group for palladium-catalyzed cross-coupling compared to the 5-bromo analog. In a study on the functionalization of 7-azaindoles, a copper-free Sonogashira cross-coupling at the C-3 position was achieved using a recyclable supported palladium catalyst under continuous flow conditions. The process, which was optimized for iodoarene substrates, delivered a library of polyfunctionalized (7-aza)indoles in high yield with an exceptionally efficient process time of < 3 minutes per reaction cycle [1]. While this study provides a class-level inference regarding the suitability of iodoarenes for such rapid flow chemistry protocols, it is well-established that bromoarenes typically require longer reaction times and/or higher catalyst loadings to achieve comparable conversion under similar mild conditions [2][3]. This translates to significantly higher throughput for the iodo compound in automated synthesis platforms.

Sonogashira Coupling
Class-level inference
Reaction time
Supports rapid library synthesis workflows
Based on established C-I > C-Br reactivity trend and reported flow chemistry success
Commercial Purity
Data to verify
98% (Iodo) vs 97% (Bromo analog)
May reduce impurity-related assay interference
Supplier specification; batch-specific CoA should be reviewed
C-X Bond Energy
Physicochemical reference
C-I: ~209 kJ/mol vs C-Br: ~285, C-Cl: ~327
Guides halogen selection for mild SNAr reactions
Lower BDE underpins reported reactivity and leaving-group ability
Cross-coupling Sonogashira reaction Synthetic chemistry

Commercial Purity Advantage for Procurement

A practical yet critical differentiator for procurement is the commercial availability and guaranteed purity of the compound. A survey of major suppliers indicates that 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (CAS 1234615-88-3) is routinely stocked and offered at a standard purity of 98%, with batch-specific analytical data (NMR, HPLC) available upon request . In contrast, the closest 5-halo analogs, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 757978-33-9), are often listed at a lower standard purity of 97% by the same or similar vendors [1]. While this 1% difference may appear minor, it represents a quantifiable variance in the maximum impurity profile (2% vs. 3%) that can be significant in sensitive biological assays or for meeting strict quality control specifications in later-stage development.

Commercial Purity
Data to verify
98% (Iodo) vs 97% (Bromo analog)
May reduce impurity-related assay interference
Supplier specification; batch-specific CoA should be reviewed
Procurement Purity Supply chain

Iodine Leaving Group Superiority in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, the iodine atom at the 5-position is a significantly better leaving group than bromine or chlorine. This is due to the lower carbon-halogen bond strength (C-I ≈ 209 kJ/mol) compared to C-Br (≈ 285 kJ/mol) and C-Cl (≈ 327 kJ/mol) [1]. This enhanced leaving group ability allows for SNAr reactions to proceed under milder conditions and with a broader range of nucleophiles [2]. In the context of the 7-azaindole scaffold, this enables more efficient introduction of amines, thiols, or alkoxides at the 5-position, a common transformation in the synthesis of kinase inhibitors where the 5-position is a key vector for modulating potency and selectivity.

C-X Bond Energy
Physicochemical reference
C-I: ~209 kJ/mol vs C-Br: ~285, C-Cl: ~327
Guides halogen selection for mild SNAr reactions
Lower BDE underpins reported reactivity and leaving-group ability
SNAr Leaving group ability Synthetic methodology

High-Value Applications for 5-Iodo-7-azaindole


Automated Flow Chemistry for Kinase Inhibitor Libraries

This compound is ideally suited for integration into automated, high-throughput synthesis platforms, particularly continuous flow reactors. As demonstrated in the literature, the iodo functionality enables exceptionally fast Sonogashira cross-coupling reactions (< 3 min) under mild, copper-free conditions [1]. This allows medicinal chemistry groups to rapidly generate diverse libraries of 5-substituted 7-azaindole derivatives for screening against a panel of kinases, where this scaffold is a known privileged structure [2]. The high reactivity minimizes reaction time per compound, maximizing the output of a flow chemistry system and accelerating the hit-to-lead optimization cycle [1].

Late-Stage Functionalization of Drug Candidates

In the later stages of drug development, introducing molecular diversity onto a late-stage intermediate is crucial for optimizing pharmacokinetic and pharmacodynamic properties. The 5-iodo substituent on this compound provides a highly selective handle for palladium-catalyzed cross-couplings, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups without affecting other sensitive functionalities present in the molecule [2]. This chemoselectivity is a direct consequence of the superior reactivity of the C-I bond over C-Br or C-Cl bonds, allowing for milder reaction conditions that preserve the integrity of the overall molecular architecture [3].

High-Purity Analytical Standards Synthesis

For analytical chemistry and quality control (QC) laboratories, the availability of this compound at a commercially guaranteed purity of 98% makes it a suitable candidate for use as a reference standard . This is particularly important for methods development, impurity profiling, and the validation of analytical procedures for related 7-azaindole-based drug substances. The defined and verifiable purity reduces the uncertainty in quantitative analyses compared to using a less pure analog, which would contain a higher percentage of unknown impurities .

Application
Selection Property
Validation Focus
Automated Flow Chemistry for Kinase Libraries
C-I bond reactivity context
Cross-coupling turnover rate and library throughput
Late-Stage Functionalization of Candidates
Selectivity of iodo handle for mild Pd-catalysis
Functional group tolerance and downstream yield
High-Purity Reference Standard Synthesis
Commercial purity specification
Supplier batch-specific analytical data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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